molecular formula C8H12ClNOS B13176838 3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL

3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL

Cat. No.: B13176838
M. Wt: 205.71 g/mol
InChI Key: HOUQGLFQWYXLRK-UHFFFAOYSA-N
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Description

3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a chlorine atom, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of thiophene followed by the introduction of an amino group and subsequent functionalization to introduce the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Medicine: Its derivatives may be investigated for drug development, targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-chlorothiophen-3-YL)-2-methylpropan-1-OL
  • 3-Amino-1-(4-chlorothiophen-2-YL)-2-methylpropan-1-OL
  • 3-Amino-1-(3-bromothiophen-2-YL)-2-methylpropan-1-OL

Uniqueness

3-Amino-1-(3-chlorothiophen-2-YL)-2-methylpropan-1-OL is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group provides multiple sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H12ClNOS

Molecular Weight

205.71 g/mol

IUPAC Name

3-amino-1-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H12ClNOS/c1-5(4-10)7(11)8-6(9)2-3-12-8/h2-3,5,7,11H,4,10H2,1H3

InChI Key

HOUQGLFQWYXLRK-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=C(C=CS1)Cl)O

Origin of Product

United States

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